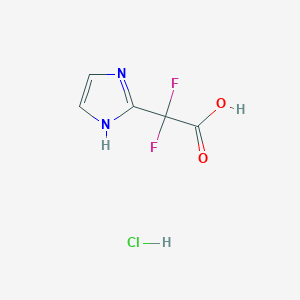

2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid hydrochloride

Descripción general

Descripción

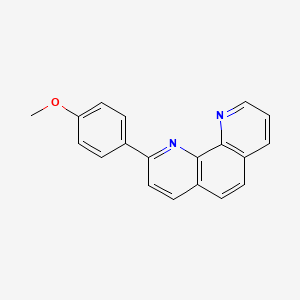

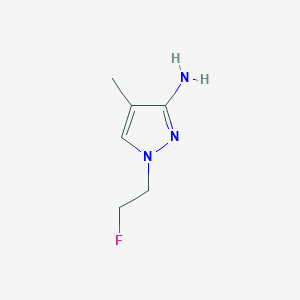

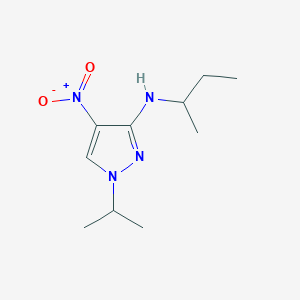

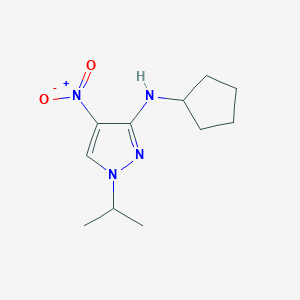

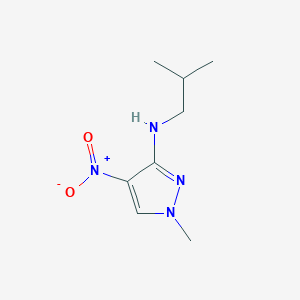

“2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid hydrochloride” is a chemical compound with the formula C5H5ClF2N2O2 and a molecular weight of 198.56 . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds often involves a substitution reaction to introduce the carboxylic acid onto the ring . The starting compound for synthesizing zoledronic acid via phosphonation is frequently 2-(1H-imidazol-1-yl)acetic acid (IAA) as the hydrochloride, a key intermediate .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación

Magnetic Properties and Crystal Structures

- Hydrochloride crystals based on imidazole derivatives, including 2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid hydrochloride, exhibit unique magnetic properties due to their crystal-stacking structures. These crystals tend to form diamagnetic dimers through intermolecular contacts or supramolecular interactions, leading to low magnetic susceptibilities. Some crystals display quasi-one-dimensional columnar stacking chains and weak antiferromagnetic behavior, while others consist of dimers assembled by hydrogen bonds and anion–π interactions, revealing unusual magnetic behaviors (Yong, Zhang, & She, 2013).

Chemical Synthesis and Characterization

- Imidazol-1-yl-acetic acid hydrochloride, a related compound, has been synthesized using various methods. These synthesis methods are significant for producing intermediates like zoledronic acid. Different synthesis techniques, including solvent-free methods, have been developed to improve yield and environmental friendliness (Singh, Manne, Ray, & Pal, 2008), (Belwal & Patel, 2019).

Coordination Chemistry and Molecular Structures

- Studies on the synthesis and characterization of compounds containing imidazole derivatives, such as 2-(1H-imidazol-1-yl)acetic acid, reveal complex molecular structures with diverse coordination modes. These compounds can form polymeric chain structures or macrocyclic tetranuclear structures, which are significant in coordination chemistry and material sciences (Gan & Tang, 2011).

Fluorescence Properties and Chemical Sensing

- Imidazole derivatives demonstrate specific fluorescence properties, making them potential candidates for chemical sensing. For example, certain compounds have shown selective fluorescence quenching effects with specific metal ions like Co2+, indicating their potential as fluorescent chemical sensors (Rui-j, 2013).

Organocatalysis and Green Chemistry

- Imidazol-1-yl-acetic acid serves as an efficient and recyclable green bifunctional organocatalyst for the synthesis of certain compounds under solvent-free conditions. This highlights its role in promoting environmentally friendly and sustainable chemical processes (Nazari, Keshavarz, Karami, Iravani, & Vafaee-nezhad, 2014).

Biological and Antibacterial Studies

- Research on imidazole derivatives indicates potential biological activities, including antibacterial properties. Synthesizing and characterizing new imidazole compounds contribute to the development of novel drugs and therapeutics (Ali, 2018).

Computational Analysis and Reactivity Studies

- Computational studies and spectroscopic characterizations of imidazole derivatives provide insights into their reactivity and molecular properties. Understanding these properties is crucial for their application in various scientific fields (Hossain, Thomas, Mary, Resmi, Armaković, Armaković, Nanda, Vijayakumar, & Alsenoy, 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O2.ClH/c6-5(7,4(10)11)3-8-1-2-9-3;/h1-2H,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNCGGJBYVYNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(C(=O)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-difluoro-2-(1H-imidazol-2-yl)acetic acid hydrochloride | |

CAS RN |

1432679-73-6 | |

| Record name | 1H-Imidazole-2-acetic acid, α,α-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)

![[2-(2-Fluoro-ethyl)-2H-pyrazol-3-yl]-acetonitrile](/img/structure/B3047649.png)